3.3-fold Lower IC50 Against Leishmania infantum Promastigotes Compared to Hederacoside C
In a head-to-head in vitro assay against Leishmania infantum promastigotes (MHOM/MA/67/ITMAP-263 strain), Hederacolchiside A1 exhibited an IC50 of 1.2 ± 0.1 µM, while hederacoside C showed an IC50 of 4.0 ± 0.3 µM under identical conditions (72 h incubation, MTT viability assay) [1]. The quantified difference represents a 3.3-fold higher potency for Hederacolchiside A1.
| Evidence Dimension | Antileishmanial potency (IC50) against L. infantum promastigotes |
|---|---|
| Target Compound Data | 1.2 ± 0.1 µM |
| Comparator Or Baseline | Hederacoside C: 4.0 ± 0.3 µM |
| Quantified Difference | 3.3-fold lower IC50 for Hederacolchiside A1 |
| Conditions | In vitro, L. infantum promastigotes (MHOM/MA/67/ITMAP-263), 72 h incubation, MTT viability assay |
Why This Matters
For procurement in antileishmanial drug discovery screens, Hederacolchiside A1 provides higher assay sensitivity and reduces compound consumption per IC50 determination compared to hederacoside C.
- [1] Delmas, F., et al. (2000). In vitro antileishmanial activity of hederacolchiside A1 compared to hederacoside C and alpha-hederin. Planta Medica, 66(8), 750-752. View Source
